molecular formula C13H19ClN2O B15046091 1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine

1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine

Cat. No.: B15046091
M. Wt: 254.75 g/mol
InChI Key: DBGMGDSRBJCRFB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine is an organic compound with the molecular formula C13H19ClN2O It is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methoxyphenyl group and two methyl groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine typically involves the reaction of 3-chloro-4-methoxyaniline with 3,5-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or ethoxy derivatives.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methoxyphenyl)piperazine: Similar structure but lacks the two methyl groups on the piperazine ring.

    1-(3-Chloro-4-methoxyphenyl)-4-methylpiperazine: Contains only one methyl group on the piperazine ring.

    1-(3-Chloro-4-methoxyphenyl)-3,5-diethylpiperazine: Contains ethyl groups instead of methyl groups on the piperazine ring.

Uniqueness

1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine is unique due to the specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenyl ring, along with the dimethyl substitution on the piperazine ring, provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3,5-dimethylpiperazine

InChI

InChI=1S/C13H19ClN2O/c1-9-7-16(8-10(2)15-9)11-4-5-13(17-3)12(14)6-11/h4-6,9-10,15H,7-8H2,1-3H3

InChI Key

DBGMGDSRBJCRFB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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